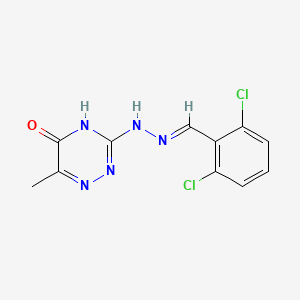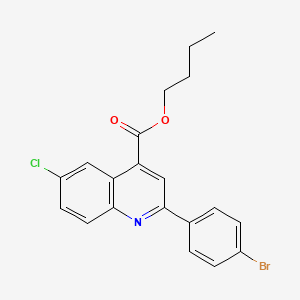
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with a pyridine ring, a piperazine ring, and a carboxaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.
Introduction of the Piperazine Ring: The piperazine ring can be added through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrazole-pyridine intermediate.
Addition of the Carboxaldehyde Group: The carboxaldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where the intermediate reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other strong reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
Oxidation: 3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives, depending on the reagents used.
科学研究应用
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It can be used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: This compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the brain or other tissues, modulating their activity and leading to therapeutic effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses and functions.
相似化合物的比较
Similar Compounds
3-Methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde: Lacks the piperazine ring, which may affect its biological activity and chemical properties.
5-(4-Methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde: Lacks the methyl group on the pyrazole ring, which may influence its reactivity and interactions.
3-Methyl-5-(1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde: Lacks the methyl group on the piperazine ring, potentially altering its pharmacological profile.
Uniqueness
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
713496-52-7 |
|---|---|
分子式 |
C15H19N5O |
分子量 |
285.34 g/mol |
IUPAC 名称 |
3-methyl-5-(4-methylpiperazin-1-yl)-1-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H19N5O/c1-12-13(11-21)15(19-9-7-18(2)8-10-19)20(17-12)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
InChI 键 |
WBECHJJHACZWAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=O)N2CCN(CC2)C)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)
![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)





